molecular formula C21H26N2O B246854 N,1-dibenzyl-N-methyl-3-piperidinecarboxamide

N,1-dibenzyl-N-methyl-3-piperidinecarboxamide

Cat. No. B246854
M. Wt: 322.4 g/mol
InChI Key: OZQBWWHZFANMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dibenzyl-N-methyl-3-piperidinecarboxamide, also known as Dibenzylpiperazine (DBZP), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DBZP is a piperazine derivative that has been studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

DBZP works by modulating the activity of various biological pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. DBZP has also been found to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
DBZP has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. DBZP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, DBZP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using DBZP in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying different biological systems. However, one limitation of using DBZP is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of DBZP can be challenging, and the purity of the compound may vary depending on the synthesis method used.

Future Directions

There are several future directions for DBZP research. One area of interest is the development of DBZP-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the use of DBZP as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, DBZP has shown promising results in cancer studies, and further research is needed to explore its potential as an anti-cancer agent. Finally, the development of more efficient synthesis methods for DBZP could lead to increased availability and accessibility for research purposes.
In conclusion, DBZP is a promising compound for scientific research due to its ability to modulate various biological pathways. Its potential therapeutic properties make it a promising candidate for drug development in the future. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

DBZP can be synthesized through a multistep process starting from commercially available chemicals. The synthesis involves the reaction of benzylamine with methyl 3-piperidinecarboxylate to form N-benzyl-N-methyl-3-piperidinecarboxamide. This intermediate is then treated with benzyl bromide to yield DBZP. The purity of DBZP can be improved through recrystallization or column chromatography.

Scientific Research Applications

DBZP has been studied for its potential therapeutic properties in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DBZP has also been found to modulate the activity of certain enzymes and receptors, making it a promising candidate for drug development.

properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N,1-dibenzyl-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O/c1-22(15-18-9-4-2-5-10-18)21(24)20-13-8-14-23(17-20)16-19-11-6-3-7-12-19/h2-7,9-12,20H,8,13-17H2,1H3

InChI Key

OZQBWWHZFANMHF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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